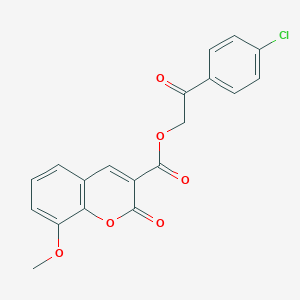

2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-(4-chlorophenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar chromene derivatives. For instance, a compound synthesized from 4-chlorobenzaldehyde exhibited significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Chromene Derivatives

| Compound Name | Target Organisms | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile | Staphylococcus aureus | 20 | 32 |

| 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile | Candida albicans | 18 | 64 |

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like 4-chlorobenzaldehyde and malononitrile under microwave irradiation conditions. This method has been shown to enhance yield and reduce reaction time significantly . Characterization techniques such as X-ray crystallography confirm the structural integrity and purity of the synthesized compounds.

Therapeutic Potential

Beyond antimicrobial applications, chromene derivatives are being investigated for their potential in treating various diseases. For example, compounds in this class have demonstrated anti-inflammatory and anticancer activities. The presence of the chlorophenyl group is particularly relevant as it has been associated with enhanced cytotoxicity against cancer cell lines .

Case Studies

Several case studies illustrate the efficacy of chromene derivatives in clinical settings:

- Antimicrobial Efficacy : A study conducted at Al-Azhar University assessed the antimicrobial properties of synthesized chromene derivatives against both Gram-positive and Gram-negative bacteria. Results indicated that these compounds possess significant bactericidal effects comparable to standard antibiotics .

- Cancer Research : Research published in peer-reviewed journals indicates that similar chromene compounds exhibit cytotoxic effects on various cancer cell lines. The mechanisms involve inducing apoptosis and inhibiting cell proliferation, making them candidates for further drug development .

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can be compared with other similar compounds, such as:

- 1-(4-chlorophenyl)-1-oxopropan-2-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

- 2-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

These compounds share structural similarities but may differ in their chemical reactivity, biological activities, and potential applications

Biologische Aktivität

2-(4-chlorophenyl)-2-oxoethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene class, which is recognized for its diverse biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties. This compound's structure features a chlorophenyl group and a methoxy-substituted chromene moiety, which contribute to its unique pharmacological profile.

The biological activity of chromene derivatives like this compound is often linked to their ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The following mechanisms are commonly associated with its activity:

- Enzyme Inhibition : Compounds in this class have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's. For example, studies have indicated that similar chromene derivatives exhibit dual inhibitory effects against AChE and BChE with IC50 values ranging from 5.4 μM to 24.3 μM .

- Anti-inflammatory Activity : Chromene derivatives can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. This inhibition can reduce the production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Research on similar chromene compounds provides insights into the potential biological activity of this compound:

- Anti-Alzheimer's Activity : A study evaluated several benzofuran and chromone-based compounds for their ability to inhibit cholinesterases. The findings indicated that modifications in the phenyl ring significantly influenced inhibitory potency against AChE and BChE .

- Cytotoxicity Studies : Compounds structurally related to our target compound were tested against various cancer cell lines, including MCF-7 (breast cancer). Some derivatives exhibited notable cytotoxic effects, suggesting potential applications in oncology .

- Molecular Docking Studies : In silico studies have shown that the interactions between these compounds and their molecular targets often involve hydrogen bonding and π–π stacking interactions, which are critical for their biological activity .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound | IC50 against AChE (μM) | IC50 against BChE (μM) | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | 10.4 | 7.7 | Moderate |

| Compound B | 5.4 | 9.9 | High |

| Target Compound | TBD | TBD | TBD |

Eigenschaften

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] 8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClO6/c1-24-16-4-2-3-12-9-14(19(23)26-17(12)16)18(22)25-10-15(21)11-5-7-13(20)8-6-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZELVERXATULGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.